molecular formula C14H21ClN2O2 B14043820 (3S,5S)-Benzyl 3-amino-5-methylpiperidine-1-carboxylate hydrochloride

(3S,5S)-Benzyl 3-amino-5-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B14043820
M. Wt: 284.78 g/mol
InChI Key: ONHUQYBMESJGDA-JZKFLRDJSA-N
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Description

(3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) involves several steps. One common method includes the reductive amination of dialdehydes or dinitriles, followed by cyclization. This process is stereoselective, ensuring the desired (3S,5S) configuration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled environments to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-13(15)9-16(8-11)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13-;/m0./s1

InChI Key

ONHUQYBMESJGDA-JZKFLRDJSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl

Canonical SMILES

CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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